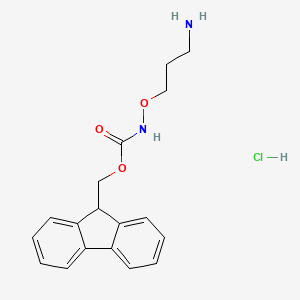
(9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride is a chemical compound with the molecular formula C18H20N2O3Cl It is a derivative of fluorene, featuring a fluoren-9-ylmethyl group attached to an N-(3-aminopropoxy)carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride typically involves the reaction of fluoren-9-ylmethyl chloride with 3-aminopropyl alcohol in the presence of a carbamoylating agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are employed to enhance production efficiency. Purification is achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluoren-9-ylmethyl group can be oxidized to form fluoren-9-ylmethyl alcohol.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles under different reaction conditions.
Major Products Formed:
Oxidation: Fluoren-9-ylmethyl alcohol.
Reduction: (9H-fluoren-9-yl)methylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group in peptide synthesis.
Biology: It can be employed in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate in the development of new pharmaceuticals.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which (9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. It may also interact with receptors or other biomolecules, leading to downstream effects in biological systems.
Comparison with Similar Compounds
9-Fluorenylmethyl chloroformate: Used as a protecting group in peptide synthesis.
Fluoren-9-ylmethyl alcohol: An oxidized derivative of the compound.
(9H-fluoren-9-yl)methylamine: A reduced derivative of the compound.
Uniqueness: (9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride is unique due to its specific structural features and its potential applications in various fields. Its ability to act as both a protecting group and a fluorescent probe makes it a versatile compound in scientific research.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-aminopropoxy)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c19-10-5-11-23-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHGOVRTUAIGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
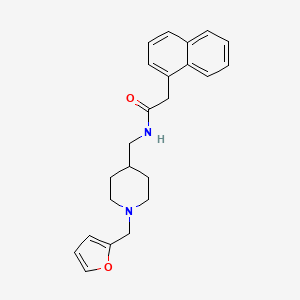
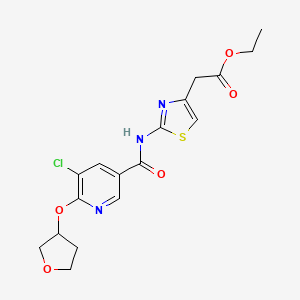
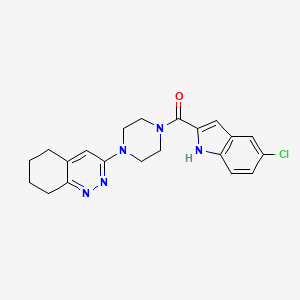
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946683.png)
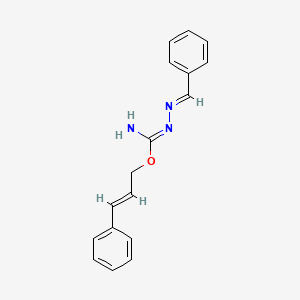
![3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide](/img/structure/B2946688.png)
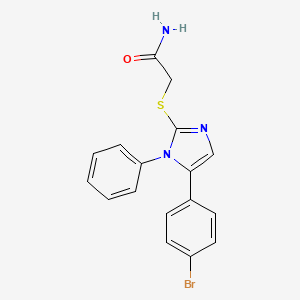
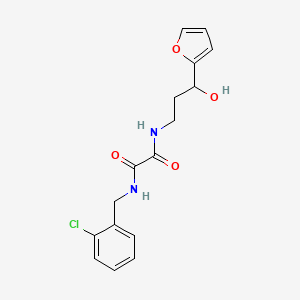
![3,7,9-trimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2946691.png)
![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2946693.png)
![6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2946697.png)
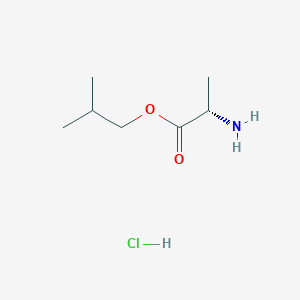
![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)
![N'-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2946702.png)
